1-ethoxy-4-methoxy-2-nitrobenzene
Overview
Description
1-ethoxy-4-methoxy-2-nitrobenzene, also known by its CAS number 16169-26-9, is a chemical compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . This compound is primarily used in research settings and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-methoxy-2-nitrobenzene involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. One common synthetic route includes:
Starting Material Preparation: The initial step involves the preparation of a precursor compound, often through a series of condensation reactions.
Functional Group Addition: Subsequent steps involve the addition of functional groups such as hydroxyl, amino, or carboxyl groups under controlled conditions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous input of reactants and output of products, enhancing efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-ethoxy-4-methoxy-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-4-methoxy-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action often involve techniques like molecular docking, enzyme assays, and cellular imaging.
Comparison with Similar Compounds
1-ethoxy-4-methoxy-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Finechemie fch02768 or Finechemie fch02770.
Uniqueness: this compound may have distinct reactivity, stability, or biological activity compared to its analogs, making it valuable for specific applications.
Properties
IUPAC Name |
1-ethoxy-4-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYSLMPUPBSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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